(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate
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Overview
Description
(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate is an organic compound with a complex structure that includes both aldehyde and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-formyl-2,6-dimethoxyphenol with 3-nitrobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 4-Formyl-2,6-dimethoxyphenyl 3-nitrobenzoic acid
Reduction: (4-Formyl-2,6-dimethoxyphenyl) 3-aminobenzoate
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Formyl-2,6-dimethoxyphenyl 3-aminobenzoate
- 4-Formyl-2,6-dimethoxyphenyl 3-chlorobenzoate
- 4-Formyl-2,6-dimethoxyphenyl 3-bromobenzoate
Uniqueness
(4-Formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate is unique due to the presence of both aldehyde and nitro functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-13-6-10(9-18)7-14(23-2)15(13)24-16(19)11-4-3-5-12(8-11)17(20)21/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAHFEGURDSZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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